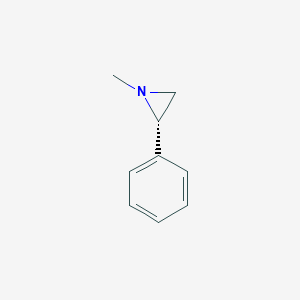
(2S)-1-methyl-2-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-methyl-2-phenylaziridine: is a chiral aziridine compound characterized by a three-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols. For instance, the reaction of (S)-phenylalaninol with a suitable dehydrating agent can yield (2S)-1-methyl-2-phenylaziridine.
Epoxide Ring-Opening: Another method involves the ring-opening of epoxides with amines. For example, the reaction of styrene oxide with methylamine under basic conditions can produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-methyl-2-phenylaziridine can undergo oxidation reactions to form corresponding aziridine N-oxides.
Reduction: Reduction of this compound can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Ring-opened products with nucleophiles attached.
Scientific Research Applications
Chemistry: (2S)-1-methyl-2-phenylaziridine is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It can be used to investigate enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its chiral nature allows for the exploration of enantioselective synthesis and the study of stereochemistry in drug action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-methyl-2-phenylaziridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
(2R)-1-methyl-2-phenylaziridine: The enantiomer of (2S)-1-methyl-2-phenylaziridine, differing in the spatial arrangement of atoms.
1-methyl-2-phenylaziridine: The racemic mixture containing both (2S) and (2R) enantiomers.
2-phenylaziridine: A similar compound lacking the methyl group at the nitrogen atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the nitrogen atom also adds to its distinct chemical properties compared to other aziridines.
Properties
IUPAC Name |
(2S)-1-methyl-2-phenylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLTKMOHDXNCK-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














